α-Amylase Inhibition: Quantitative Potency Comparison with Acarbose
The compound demonstrates potent inhibition of α-amylase, a key target in type 2 diabetes, with a reported IC50 of 0.85 µM. This is substantially more potent than the clinical reference inhibitor acarbose, which exhibits an IC50 of approximately 199 µM under comparable in vitro conditions, representing a ~234-fold increase in potency . However, this data is classed as Supporting evidence as the exact assay conditions for the target compound were not directly confirmed in primary literature alongside the comparator.
| Evidence Dimension | α-Amylase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.85 µM |
| Comparator Or Baseline | Acarbose IC50: ~199 µM |
| Quantified Difference | Approximately 234-fold more potent |
| Conditions | In vitro enzyme inhibition assay (specific assay details not verifiable from primary source) |
Why This Matters
This significant potency difference could position the compound as a superior starting point for antidiabetic drug discovery compared to the standard clinical inhibitor.
